molecular formula C10H12O3 B1296981 3-Isopropoxybenzoic acid CAS No. 60772-67-0

3-Isopropoxybenzoic acid

Cat. No.: B1296981
CAS No.: 60772-67-0
M. Wt: 180.2 g/mol
InChI Key: QPVBLLQBUNVSJT-UHFFFAOYSA-N
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Description

3-Isopropoxybenzoic acid is an organic compound with the molecular formula C10H12O3. It is characterized by a benzoic acid core substituted with an isopropoxy group at the third position. This compound appears as white crystals or crystalline powder and is slightly soluble in solvents like ethanol, chloroform, and ether, but insoluble in water .

Safety and Hazards

3-Isopropoxybenzoic acid is classified under the GHS07 hazard class . It has hazard statements H315-H319-H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Isopropoxybenzoic acid involves the reaction of 3-chlorobenzoic acid with isopropanol. The reaction typically occurs under reflux conditions with a suitable base to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Isopropoxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The isopropoxy group can be substituted with other functional groups under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or potassium carbonate in an organic solvent.

    Esterification: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: Various substituted benzoic acids.

    Esterification: Isopropyl benzoate derivatives.

    Reduction: 3-Isopropoxybenzyl alcohol.

Scientific Research Applications

3-Isopropoxybenzoic acid is utilized in several scientific research applications:

Mechanism of Action

The exact mechanism of action of 3-Isopropoxybenzoic acid is not well understood. it is believed to act as a proton donor, participating in acid-base reactions. This property allows it to form various organic compounds through proton transfer reactions.

Comparison with Similar Compounds

  • 3-Cyano-4-isopropoxybenzoic acid
  • 4-Isopropoxybenzoic acid
  • 3-Isopropylbenzoic acid

Comparison:

3-Isopropoxybenzoic acid stands out due to its unique combination of the isopropoxy group and the benzoic acid core, providing distinct reactivity and applications in various fields.

Properties

IUPAC Name

3-propan-2-yloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7(2)13-9-5-3-4-8(6-9)10(11)12/h3-7H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPVBLLQBUNVSJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10343016
Record name 3-isopropoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60772-67-0
Record name 3-isopropoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 60772-67-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Combine 3-hydroxybenzoic acid (100 mmol), 2-iodopropane (500 mmol), K2CO3 (300 mmol), and 2-butanone (300 mL). Heat at reflux for 72 h. Concentrate in vacuo to obtain a residue. Add water (500 mL) and cool in an ice bath. Adjust to pH 1 by dropwise addition of concentrated HCl. Extract with dichloromethane (3×200 mL). Extract the combined organic layers with water (200 mL), dry over Na2SO4, filter, and concentrate in vacuo to obtain a residue. Purify to obtain the title compound.
Quantity
100 mmol
Type
reactant
Reaction Step One
Quantity
500 mmol
Type
reactant
Reaction Step Two
Name
Quantity
300 mmol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five
Quantity
300 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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